![molecular formula C13H9ClO2S B1295832 9H-fluorene-2-sulfonyl chloride CAS No. 13354-17-1](/img/structure/B1295832.png)
9H-fluorene-2-sulfonyl chloride
Overview
Description
9H-fluorene-2-sulfonyl chloride is a chemical compound that is derived from fluorene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a sulfonyl group attached to the fluorene ring system, which can be further modified to create a variety of derivatives with potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of sulfonyl 9-fluorenylidenes, which are closely related to 9H-fluorene-2-sulfonyl chloride, has been achieved through a high-yield method involving a one-pot, three-step synthetic route. This process includes CuBr2-mediated α-bromination of o-arylacetophenone, followed by nucleophilic substitution with sodium sulfinate and a CuBr2-mediated intramolecular Friedel-Crafts cyclizative dehydration to form the desired sulfonyl fluorenyl compounds .
Molecular Structure Analysis
The molecular structure of 9H-fluorene-2-sulfonyl chloride and its derivatives can be studied using NMR spectroscopy. For instance, a series of 9-substituted 9-fluorenyl cations, which are structurally related to sulfonyl fluorene compounds, have been characterized by 1H and 13C NMR spectroscopy to understand their electronic and steric properties .
Chemical Reactions Analysis
The reactivity of fluorene derivatives can be explored through various chemical reactions. For example, di-9-fluorenyl sulfoxide, a compound related to 9H-fluorene-2-sulfonyl chloride, undergoes base-catalyzed decomposition to form sulfine and fluorene, demonstrating the potential for elimination reactions in fluorene chemistry . Additionally, the reactivity of sulfonyl fluorides and chlorides, which are relevant to the sulfonyl group in 9H-fluorene-2-sulfonyl chloride, has been compared in the synthesis of aliphatic sulfonamides, showing that sulfonyl fluorides can be more effective in certain cases .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene-based compounds can be tailored for specific applications. For instance, fluorene-based poly(arylene ether sulfone) copolymers containing sulfonic acid groups have been synthesized and characterized for their potential use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and low methanol permeability, which are desirable properties for such applications . Furthermore, the alkylation reactions of 9-fluorenyl sulfides and sulphones have been studied, providing insights into the reactivity and potential modifications of fluorene derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorenes
An efficient method for synthesizing fluorenes involves tandem copper-catalyzed [3 + 2] cycloaddition and rhodium-catalyzed denitrogenative cyclization from 2-ethynylbiaryls and N-sulfonyl azides. This method produces N-tosylaminomethyl-substituted fluorenes (Seo et al., 2015).
Photoelectric Properties
Different electron-withdrawing moieties, including 9H-fluorene derivatives, impact the general photoelectric properties of fluorene-based dimers. These compounds exhibit excellent thermal stability and potential applications in OLED devices (Yuan et al., 2020).
Polymer Applications
Fluorene-based poly(arylene ether sulfone)s containing sulfonic acids have been developed as proton exchange membranes with high proton conductivity, showcasing their applicability in fuel cells (Wang et al., 2011).
Material Science and Optoelectronics
Host Materials for OLEDs
Novel spiro[fluorene-9,9‘-thioxanthene] core-based compounds have been developed as host materials for thermally activated delayed fluorescence devices, indicating their utility in optoelectronics (Li et al., 2019).
Thermally Stable Polyimides
Polyimides bearing pendent fluorene moieties have been synthesized, showing high thermal stability and potential for advanced technological applications (Rafiee & Golriz, 2014).
Fluorophores Development
Synthesis of fluorene-containing derivatives has been explored for their potential in developing multifunctional fluorophores with large two-photon and excited-state absorption, useful in various scientific applications (Belfield et al., 2014).
Safety And Hazards
properties
IUPAC Name |
9H-fluorene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCRPNTZVSMEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279336 | |
Record name | 9H-fluorene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-2-sulfonyl chloride | |
CAS RN |
13354-17-1 | |
Record name | 9H-Fluorene-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13354-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluorene-2-sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013354171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorene-2-sulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-fluorene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluorene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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